Cas no 1877021-95-8 (5-Amino-6-(benzyloxy)pyridine-3-carbonitrile)

5-Amino-6-(benzyloxy)pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- EN300-1295518
- 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile
- 1877021-95-8
- 3-Pyridinecarbonitrile, 5-amino-6-(phenylmethoxy)-
-
- インチ: 1S/C13H11N3O/c14-7-11-6-12(15)13(16-8-11)17-9-10-4-2-1-3-5-10/h1-6,8H,9,15H2
- InChIKey: AADZDEFNJJZLDL-UHFFFAOYSA-N
- SMILES: O(C1C(=CC(C#N)=CN=1)N)CC1C=CC=CC=1
計算された属性
- 精确分子量: 225.090211983g/mol
- 同位素质量: 225.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.9Ų
- XLogP3: 1.7
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 452.4±40.0 °C(Predicted)
- 酸度系数(pKa): 1.39±0.32(Predicted)
5-Amino-6-(benzyloxy)pyridine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295518-0.05g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 0.05g |
$647.0 | 2023-11-13 | |
Enamine | EN300-1295518-1g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 1g |
$770.0 | 2023-11-13 | |
Enamine | EN300-1295518-0.5g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 0.5g |
$739.0 | 2023-11-13 | |
Enamine | EN300-1295518-0.25g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 0.25g |
$708.0 | 2023-11-13 | |
Enamine | EN300-1295518-0.1g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 0.1g |
$678.0 | 2023-11-13 | |
Enamine | EN300-1295518-2.5g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 2.5g |
$1509.0 | 2023-11-13 | |
Enamine | EN300-1295518-5g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 5g |
$2235.0 | 2023-11-13 | |
Enamine | EN300-1295518-10g |
5-amino-6-(benzyloxy)pyridine-3-carbonitrile |
1877021-95-8 | 95% | 10g |
$3315.0 | 2023-11-13 |
5-Amino-6-(benzyloxy)pyridine-3-carbonitrile 関連文献
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
5-Amino-6-(benzyloxy)pyridine-3-carbonitrileに関する追加情報
Comprehensive Overview of 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile (CAS No. 1877021-95-8): Properties, Applications, and Industry Insights
5-Amino-6-(benzyloxy)pyridine-3-carbonitrile (CAS No. 1877021-95-8) is a specialized organic compound gaining significant attention in pharmaceutical and agrochemical research. This heterocyclic derivative, featuring a pyridine core with amino, benzyloxy, and carbonitrile functional groups, exhibits unique reactivity that makes it valuable for synthesizing bioactive molecules. Its molecular formula C13H11N3O and precise structural configuration enable diverse applications, particularly in drug discovery pipelines targeting kinase inhibitors and antimicrobial agents.
The compound's benzyl-protected hydroxyl group and electron-deficient pyridine ring contribute to its versatility as a building block. Recent studies highlight its role in developing small-molecule therapeutics for inflammatory diseases, with researchers leveraging its hydrogen bond donor/acceptor capacity to enhance target binding affinity. Industry reports indicate growing demand for such functionalized pyridine derivatives, driven by the need for novel scaffolds in precision medicine development.
From a synthetic chemistry perspective, 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile serves as a key intermediate in multicomponent reactions. Its cyano group participates in cyclization reactions to form triazine or pyrimidine cores, while the benzyloxy moiety offers orthogonal protection strategies. These characteristics align with current trends in green chemistry, as the compound enables atom-economical transformations with reduced byproduct formation compared to traditional methodologies.
Analytical characterization of CAS No. 1877021-95-8 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound's stability profile shows optimal performance under inert atmospheres at temperatures below 30°C, with recommended storage in amber glass containers to prevent photodegradation. These handling protocols reflect broader industry shifts toward quality-by-design principles in fine chemical manufacturing.
Market intelligence suggests increasing patent filings incorporating 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile derivatives, particularly in oncology and CNS drug development. The compound's structural modularity allows medicinal chemists to explore structure-activity relationships (SAR) while maintaining favorable ADME properties. This aligns with pharmaceutical industry priorities to address drug resistance challenges through novel chemotypes.
Emerging applications extend beyond pharmaceuticals, with research exploring its utility in organic electronic materials. The conjugated π-system and dipolar character of the molecule show promise for developing charge-transport layers in OLED devices. Such multidisciplinary potential underscores why this compound features prominently in high-throughput screening libraries and fragment-based drug design initiatives.
Regulatory considerations for 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile emphasize compliance with REACH and GMP standards for research-grade materials. Suppliers typically provide detailed certificates of analysis and material safety data sheets, reflecting the compound's classification as a non-hazardous substance under normal handling conditions. This regulatory profile facilitates its adoption across international research collaborations.
Future development directions may explore the compound's potential in proteolysis targeting chimera (PROTAC) technology, where its bifunctional nature could link E3 ligase binders to target proteins. Such applications would leverage both the hydrogen bonding capacity of the amino group and the aromatic stacking potential of the benzyloxy moiety, positioning this molecule at the forefront of targeted protein degradation strategies.
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